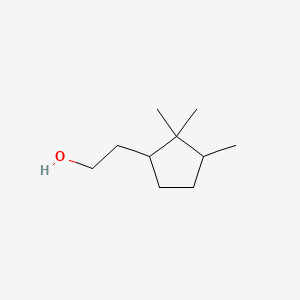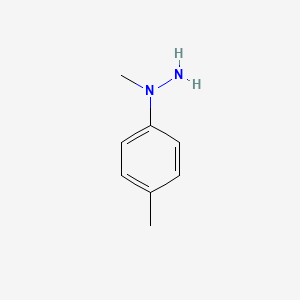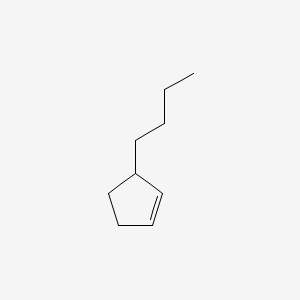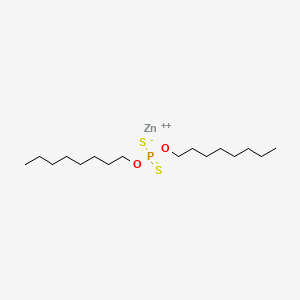
(4Z)-2,3-dimethylocta-2,4-dien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-2,3-dimethylocta-2,4-dien-4-ol is an organic compound characterized by its unique structure, which includes a double bond and a hydroxyl group. This compound is part of the broader class of dienols, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2,3-dimethylocta-2,4-dien-4-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reduction of a precursor compound, such as a halogenated hydrocarbon, followed by a series of reactions to introduce the double bond and hydroxyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced technologies, such as flow chemistry and automated control systems, can enhance the efficiency and scalability of the production process. Additionally, the implementation of stringent quality control measures ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-2,3-dimethylocta-2,4-dien-4-ol can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., thionyl chloride). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield a ketone or aldehyde, while reduction can produce a saturated alcohol.
Applications De Recherche Scientifique
(4Z)-2,3-dimethylocta-2,4-dien-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings
Mécanisme D'action
The mechanism of action of (4Z)-2,3-dimethylocta-2,4-dien-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (4Z)-2,3-dimethylocta-2,4-dien-4-ol include other dienols and alkenols, such as:
- (E)-2,3-dimethylocta-2,4-dien-4-ol
- 2,3-dimethylhex-2-en-4-ol
- 2,3-dimethylbut-2-en-4-ol .
Uniqueness
What sets this compound apart from these similar compounds is its specific geometric configuration (Z-configuration) and the position of the double bond and hydroxyl group. These structural features contribute to its unique chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(4Z)-2,3-dimethylocta-2,4-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-6-7-10(11)9(4)8(2)3/h7,11H,5-6H2,1-4H3/b10-7- |
Clé InChI |
JGOWMBSHWZDTDH-YFHOEESVSA-N |
SMILES isomérique |
CCC/C=C(/C(=C(C)C)C)\O |
SMILES canonique |
CCCC=C(C(=C(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)







